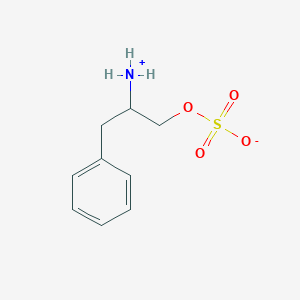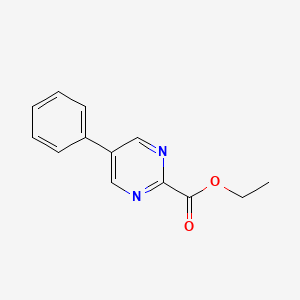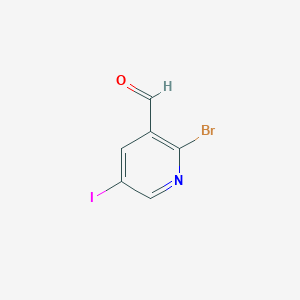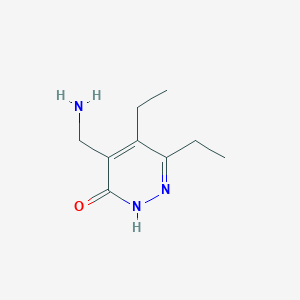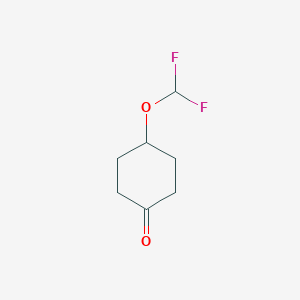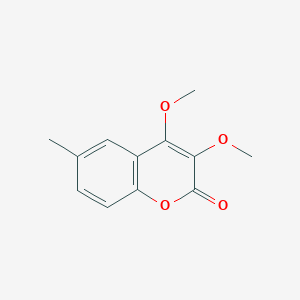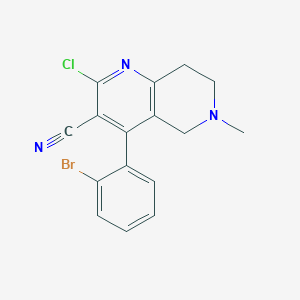![molecular formula C19H21N5O2 B13026238 1-Cycloheptyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13026238.png)
1-Cycloheptyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cycloheptyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex organic compound belonging to the class of pyrimido[5,4-e][1,2,4]triazine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cycloheptyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves the cyclization of appropriate aldehyde hydrazones. For instance, the aldehyde hydrazones of 6-(1-methylhydrazino)-3-phenyluracil can undergo nitrosative or nitrative cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cycloheptyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield demethylated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like dimethylformamide (DMF) and acetic acid are employed under heating conditions.
Major Products
The major products formed from these reactions include various oxides, demethylated derivatives, and substituted analogs of the original compound.
Applications De Recherche Scientifique
1-Cycloheptyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential therapeutic effects against bacterial and fungal infections.
Mécanisme D'action
The mechanism of action of 1-Cycloheptyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets. The compound exhibits strong inhibitory activities against gram-positive bacteria by interfering with their cellular processes. It also shows antifungal activity by disrupting the cell membrane integrity of fungal cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-6-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione: A similar compound with a methyl group instead of a cycloheptyl group.
6-Phenyl analogs of toxoflavin: These compounds share a similar core structure but differ in their substituents.
Propriétés
Formule moléculaire |
C19H21N5O2 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
1-cycloheptyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C19H21N5O2/c1-23-18(25)15-17(21-19(23)26)24(14-11-7-2-3-8-12-14)22-16(20-15)13-9-5-4-6-10-13/h4-6,9-10,14H,2-3,7-8,11-12H2,1H3 |
Clé InChI |
PVQXMPADYYSKRT-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=NC(=NN(C2=NC1=O)C3CCCCCC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B13026155.png)
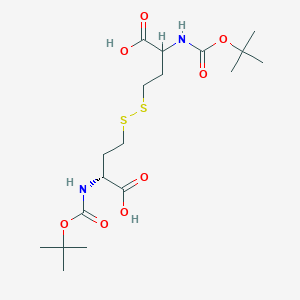
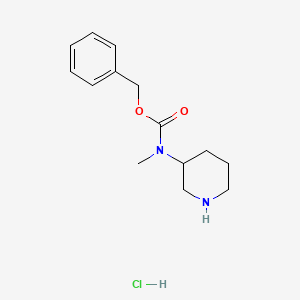

![[4-(2-Amino-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B13026172.png)
![4-iodo-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026186.png)
